Tioxazafen: A Technical Guide to its Synthesis and Chemical Properties
Tioxazafen: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Tioxazafen is a broad-spectrum nematicide developed for the control of plant-parasitic nematodes in various crops, including corn, soy, and cotton.[1] Chemically classified as a 3,5-disubstituted-1,2,4-oxadiazole, tioxazafen represents a distinct class of nematicides.[2][3] This technical guide provides an in-depth overview of the synthesis pathway of tioxazafen, its key chemical properties, and representative experimental protocols.
Synthesis Pathway
The synthesis of tioxazafen is primarily achieved through a two-step process. The synthesis begins with the conversion of benzonitrile to a benzamide oxime intermediate. This intermediate is subsequently reacted with 2-thiophenecarbonyl chloride to yield the final product, tioxazafen.[2][4]
A scalable synthetic route involves the preparation of the benzamide oxime from benzonitrile, which is then treated with 2-thiophenecarbonyl chloride to produce tioxazafen in high yields and purity.[2] An alternative approach focuses on a more cost-effective process for preparing the key raw material, thiophene-2-carbonyl chloride, through the aerobic oxidation of 2-acetylthiophene.
Chemical Properties
Tioxazafen is a cream to light grey solid with a molecular formula of C₁₂H₈N₂OS and a molecular weight of 228.27 g/mol .[5][6] Its chemical structure is 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole.[6] A comprehensive summary of its physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂OS[6] |
| Molecular Weight | 228.27 g/mol [6] |
| IUPAC Name | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole[6] |
| CAS Number | 330459-31-9[6] |
| Physical Form | Cream to light grey solid[5] |
| Melting Point | 108.6 °C[5] |
| Boiling Point | Not applicable[5] |
| Vapor Pressure | 7.76 × 10⁻⁵ Pa at 25 °C[5] |
| Water Solubility | 1.24 mg/L at 20 °C[5] |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 100.48Dichloromethane: 283.88Ethyl Acetate: 105.60Hexane: 6.64Methanol: 11.13[5] |
| LogP (Octanol-Water Partition Coefficient) | 4.13[3] |
| pKa (Predicted) | -1.79 ± 0.20[7] |
| Relative Density | 0.513–0.674 g/cm³ at 20 °C[5] |
| Soil Aerobic Half-Life | 48 to 303 days[2] |
| Hydrolysis Half-Life | 985 to 2289 days[2] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of tioxazafen, based on general procedures for the synthesis of 1,2,4-oxadiazoles.
Step 1: Synthesis of Benzamide Oxime from Benzonitrile
Objective: To synthesize the intermediate, benzamide oxime, from benzonitrile and hydroxylamine.
Procedure:
-
A 50% aqueous solution of sodium hydroxide (1.5 mmol) is added to an ethanolic solution of hydroxylamine hydrochloride (1.5 mmol).[8]
-
The mixture is stirred at room temperature for 10 minutes.[8]
-
Benzonitrile (1.0 mmol) dissolved in ethanol is added to the reaction mixture.[8]
-
The reaction mixture is then heated to 80 °C and stirred for 7 hours.[8]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[8]
-
Upon completion, the reaction mixture is worked up to isolate the benzamide oxime product.
Step 2: Synthesis of Tioxazafen from Benzamide Oxime
Objective: To synthesize tioxazafen by reacting benzamide oxime with 2-thiophenecarbonyl chloride.
Procedure:
-
The benzamide oxime intermediate is dissolved in a suitable solvent.
-
2-Thiophenecarbonyl chloride is added to the solution.[2]
-
The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is stirred until the reaction is complete, as monitored by TLC or other analytical methods.
-
The final product, tioxazafen, is then isolated and purified.[2]
References
- 1. accustandard.com [accustandard.com]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. researchgate.net [researchgate.net]
- 4. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]
- 5. fao.org [fao.org]
- 6. Tioxazafen | C12H8N2OS | CID 695679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tioxazafen | 330459-31-9 [chemicalbook.com]
- 8. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
